molecular formula C12H16ClN B13270396 [1-(3-Chlorophenyl)propyl](prop-2-EN-1-YL)amine

[1-(3-Chlorophenyl)propyl](prop-2-EN-1-YL)amine

Cat. No.: B13270396
M. Wt: 209.71 g/mol
InChI Key: MDOZTRXITDWJHD-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)propylamine: is an organic compound with the molecular formula C12H14ClN . It is characterized by the presence of a chlorophenyl group attached to a propyl chain, which is further connected to a prop-2-en-1-yl amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur with reagents like sodium hydroxide or sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydroxide, sodium methoxide.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry:

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)propylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-prop-2-enylpropan-1-amine

InChI

InChI=1S/C12H16ClN/c1-3-8-14-12(4-2)10-6-5-7-11(13)9-10/h3,5-7,9,12,14H,1,4,8H2,2H3

InChI Key

MDOZTRXITDWJHD-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)Cl)NCC=C

Origin of Product

United States

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